molecular formula C21H17N3OS B4563878 3-anilino-2-(4-methylphenyl)-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one

3-anilino-2-(4-methylphenyl)-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B4563878
M. Wt: 359.4 g/mol
InChI Key: OCWSKBSKQSTJEH-RGEXLXHISA-N
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Description

3-anilino-2-(4-methylphenyl)-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one is a useful research compound. Its molecular formula is C21H17N3OS and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.10923335 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Derivatives of benzothiophenones, including compounds similar to 3-anilino-2-(4-methylphenyl)-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one, have been synthesized and studied for their chemical properties. These derivatives exhibit interesting reactions with aniline and triethyl orthoformate, leading to the formation of anilinomethylene compounds (Camoutsis et al., 1981).

Catalysis

  • Ruthenium(II) complexes, involving similar imidazol-2-ylidene structures, have been developed as efficient catalysts for C-N bond formation in chemical reactions. These catalysts utilize a hydrogen-borrowing methodology and are effective under solvent-free conditions (Donthireddy et al., 2020).

Organometallic Chemistry

  • Research involving chiral 3-(2′-imidazolinyl)anilines, closely related to the compound , has led to the synthesis of palladium(II) and nickel(II) complexes. These complexes are synthesized via aryl C-H bond activation and have potential applications in asymmetric reactions (Yang et al., 2011).

Polymer Chemistry

  • The electrooxidative polymerization of aromatic compounds like aniline, which shares a structural similarity with the compound , demonstrates significant applications in the development of conductive polymers (Sekiguchi et al., 2003).

Medicinal Chemistry

  • Compounds structurally similar to this compound have been explored for their antimicrobial activities. Derivatives like thiazoles and their fused derivatives show promising results against various bacterial and fungal isolates (Wardkhan et al., 2008).

Fluorescent Chemosensors

  • Analogous imidazole derivatives have been developed as efficient fluorescent chemosensors for detecting metal ions like aluminum in living cells. These probes exhibit high selectivity and sensitivity in aqueous solutions (Shree et al., 2019).

Properties

IUPAC Name

(5Z)-3-anilino-2-(4-methylphenyl)-5-(thiophen-2-ylmethylidene)imidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-15-9-11-16(12-10-15)20-22-19(14-18-8-5-13-26-18)21(25)24(20)23-17-6-3-2-4-7-17/h2-14,23H,1H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWSKBSKQSTJEH-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC=CS3)C(=O)N2NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C\C3=CC=CS3)/C(=O)N2NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-anilino-2-(4-methylphenyl)-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 2
3-anilino-2-(4-methylphenyl)-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 3
3-anilino-2-(4-methylphenyl)-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 4
3-anilino-2-(4-methylphenyl)-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 5
3-anilino-2-(4-methylphenyl)-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one
Reactant of Route 6
3-anilino-2-(4-methylphenyl)-5-(2-thienylmethylene)-3,5-dihydro-4H-imidazol-4-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.